molecular formula C12H5Br3O2 B033753 1,2,3-Tribromooxanthrene CAS No. 103456-38-8

1,2,3-Tribromooxanthrene

Cat. No.: B033753
CAS No.: 103456-38-8
M. Wt: 420.88 g/mol
InChI Key: KZPCRMUPGLGTEF-UHFFFAOYSA-N
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Description

Oxanthrene derivatives typically consist of a tricyclic aromatic system with oxygen substitution. Tribromooxanthrene likely features three bromine atoms positioned on the oxanthrene core, altering its electronic, steric, and reactive properties. Bromination patterns in aromatic systems are critical for modulating properties such as solubility, stability, and biological activity . For example, brominated indoles (e.g., 2,3,5,6-tetrabromoindole) exhibit strong antimicrobial activity due to halogen-induced electron withdrawal and enhanced molecular rigidity .

Properties

CAS No.

103456-38-8

Molecular Formula

C12H5Br3O2

Molecular Weight

420.88 g/mol

IUPAC Name

1,2,3-tribromodibenzo-p-dioxin

InChI

InChI=1S/C12H5Br3O2/c13-6-5-9-12(11(15)10(6)14)17-8-4-2-1-3-7(8)16-9/h1-5H

InChI Key

KZPCRMUPGLGTEF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)OC3=CC(=C(C(=C3O2)Br)Br)Br

Canonical SMILES

C1=CC=C2C(=C1)OC3=CC(=C(C(=C3O2)Br)Br)Br

Other CAS No.

103456-38-8

Synonyms

TRIBROMODIBENZO-PARA-DIOXIN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

1,2,3-Tribromooxanthrene vs. Brominated Indoles

Property This compound (Hypothetical) 2,3,5,6-Tetrabromoindole ()
Structure Tricyclic oxanthrene core with 3 Br Monocyclic indole with 4 Br
Molecular Formula Likely C₁₄H₇Br₃O C₈H₃Br₄N
Bioactivity Unknown; potential enzyme inhibition Antimicrobial activity via β-lactamase inhibition
Synthetic Challenges Bromine regioselectivity on oxanthrene Requires precise bromination conditions to avoid over-substitution

Key Insight: Brominated indoles like 2,3,5,6-tetrabromoindole demonstrate that bromine placement directly impacts bioactivity. Tribromooxanthrene’s tricyclic structure may offer enhanced π-π stacking for enzyme binding compared to monocyclic indoles .

Comparison with Triazole-Based Inhibitors

Triazole derivatives (e.g., 1,2,3-triazolylmethaneboronate) are potent β-lactamase inhibitors (Ki = 90 nM for compound 6q) . Unlike brominated aromatics, triazoles rely on nitrogen-rich heterocycles for metal coordination and hydrogen bonding. However, brominated systems like Tribromooxanthrene could exhibit complementary mechanisms, such as halogen bonding with enzyme active sites .

Property This compound 1,2,3-Triazolylmethaneboronate ()
Electronic Effects Electron-withdrawing Br Electron-rich triazole ring
Enzyme Interaction Halogen bonding Cu-mediated coordination and H-bonding
Selectivity Depends on Br positioning Tunable via substituent variation on triazole

Key Insight : While triazoles excel in tunability, brominated aromatics may offer superior thermal stability and resistance to metabolic degradation .

Analytical Challenges

Brominated isomers (e.g., 1,2,3- vs. 1,2,4-tribromo compounds) are notoriously difficult to separate due to similar polarity and mass spectra. Techniques like GC-MS and NMR, as used for methylxanthines () and tetrabromoindole (), are essential for distinguishing regioisomers. For Tribromooxanthrene, advanced chromatography (HPLC with halogen-specific detectors) would be critical .

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